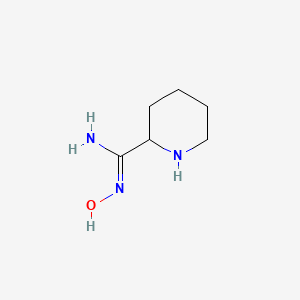

N'-hydroxypiperidine-2-carboximidamide

Vue d'ensemble

Description

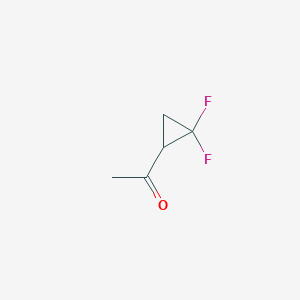

N’-hydroxypiperidine-2-carboximidamide is a chemical compound with the CAS Number: 1461726-91-9 . It has a molecular weight of 143.19 .

Molecular Structure Analysis

The molecule is almost planar and adopts an E conformation about the C=N double bond . In the crystal, molecules are linked by pairs of strong N—H⋯N hydrogen bonds, forming inversion dimers with R 2 2 (10) motifs .Physical And Chemical Properties Analysis

N’-hydroxypiperidine-2-carboximidamide has a molecular weight of 137.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The molecule has a Rotatable Bond Count of 1 . The Exact Mass is 137.058911855 g/mol and the Monoisotopic Mass is also 137.058911855 g/mol . The Topological Polar Surface Area is 71.5 Ų .Applications De Recherche Scientifique

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Antiproliferative Agent

- A new series of piperine-carboximidamide hybrids was developed as a new cytotoxic agent targeting EGFR, BRAF, and CDK2 .

- The antiproliferative effect against four cancer cells was investigated .

- Hybrids have the highest antiproliferative activity .

- Compounds inhibited EGFR with IC50 values ranging from 96 to 127nM .

- Compounds had the most potent inhibitory activity as BRAFV600E(IC50 1⁄4 49 and 40nM, respectively) and were discovered to be potent inhibitors of cancer cell proliferation (GI50 1⁄4 44 and 35nM against four cancer cell lines, respectively) .

- The most effective derivative as an antiproliferative agent demonstrated potent anti-CDK2 action with an IC50 value of 12nM, which is 1.5-fold more potent than the reference dinaciclib .

-

Research Chemical

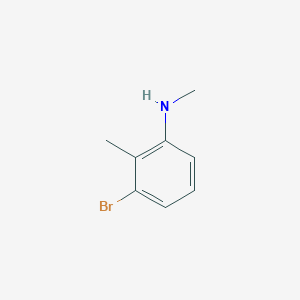

- 4-Benzylpiperidine, a derivative of piperidine, is a drug and research chemical used in scientific studies .

- It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .

- It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .

-

MRI Contrast Agents

- To increase the number of potential materials for application as MRI contrast agents, several Cu(II) complexes were synthesized .

- Cu(II) complexes were chosen because they are less expensive in comparison with the presently used Gd(III), Mn(II) and other agents .

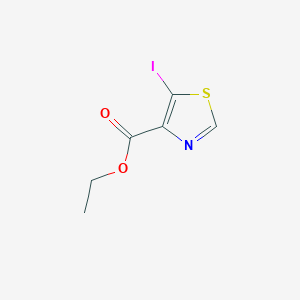

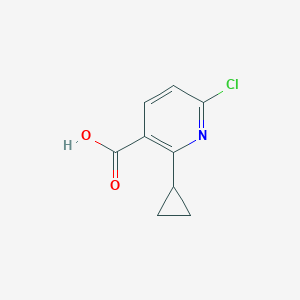

- Pyridine-2-carboximidamide, pyrimidine-2-carboximidamide and pyrazole-2-carboximidamide in the form of different salts were used .

-

Cytotoxic Agent

- A new series of piperine-carboximidamide hybrids was developed as a new cytotoxic agent targeting EGFR, BRAF, and CDK2 .

- The antiproliferative effect against four cancer cells was investigated .

- Hybrids have the highest antiproliferative activity .

- Compounds inhibited EGFR with IC50 values ranging from 96 to 127nM .

- Compounds had the most potent inhibitory activity as BRAFV600E(IC50 1⁄4 49 and 40nM, respectively) and were discovered to be potent inhibitors of cancer cell proliferation (GI50 1⁄4 44 and 35nM against four cancer cell lines, respectively) .

- The most effective derivative as an antiproliferative agent demonstrated potent anti-CDK2 action with an IC50 value of 12nM, which is 1.5-fold more potent than the reference dinaciclib .

Orientations Futures

Propriétés

IUPAC Name |

N'-hydroxypiperidine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(9-10)5-3-1-2-4-8-5/h5,8,10H,1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLUMDXTQRWLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxypiperidine-2-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,2-Dimethoxyethyl)amino]propan-1-ol](/img/structure/B1457304.png)

![5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1457312.png)